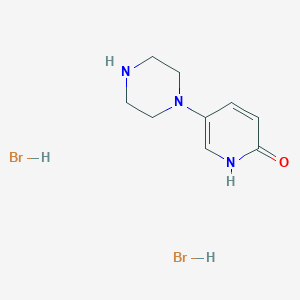

5-Piperazin-1-yl-1H-pyridin-2-one;dihydrobromide

Description

5-Piperazin-1-yl-1H-pyridin-2-one; dihydrobromide is a heterocyclic compound featuring a pyridin-2-one core substituted at the 5-position with a piperazine group. The dihydrobromide salt enhances its solubility and stability, making it suitable for pharmaceutical applications, particularly in drug discovery targeting neurological or oncological pathways. The molecular formula is C₉H₁₂N₄O·2HBr, with a calculated molecular weight of 354.07 g/mol (base: 192.25 g/mol + 2HBr: 161.82 g/mol).

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-piperazin-1-yl-1H-pyridin-2-one;dihydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.2BrH/c13-9-2-1-8(7-11-9)12-5-3-10-4-6-12;;/h1-2,7,10H,3-6H2,(H,11,13);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSFTVUMZDHCIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CNC(=O)C=C2.Br.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Br2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Piperazin-1-yl-1H-pyridin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Piperazin-1-yl-1H-pyridin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated products.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity

Research has demonstrated that derivatives of 5-Piperazin-1-yl-1H-pyridin-2-one exhibit serotonin reuptake inhibitory activity, which is crucial for the development of antidepressants. A notable study synthesized several derivatives and found that one compound, referred to as A20, displayed potent inhibition of serotonin reuptake and favorable pharmacokinetic properties. In vivo studies indicated that A20 could effectively reduce immobility times in rat models, suggesting its potential as an antidepressant agent .

Mechanism of Action

The mechanism by which these compounds exert their effects often involves interaction with serotonin receptors, particularly the 5-HT7 receptor. This receptor is implicated in mood regulation and cognitive functions. The binding affinity of these compounds to the receptor can significantly influence their therapeutic efficacy .

Antimicrobial Properties

Recent studies have explored the antimicrobial effects of 5-Piperazin-1-yl-1H-pyridin-2-one derivatives against various bacterial strains. For instance, compounds synthesized with this core structure showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The evaluation was conducted using standard disc diffusion methods, revealing that many derivatives had significant efficacy compared to established reference compounds .

Neuropharmacology

Receptor Binding Studies

The compound's derivatives have been studied for their binding affinity to various neurotransmitter receptors, including dopamine and serotonin receptors. These studies are essential for understanding the compound's potential in treating neurological disorders such as anxiety and depression .

Case Study: 5-HT7 Receptor Ligands

A series of piperazin-1-yl substituted compounds were synthesized and evaluated for their affinity towards the 5-HT7 receptor. Modifications in the molecular structure led to variations in binding affinities, indicating that specific substitutions could enhance therapeutic profiles for neuropharmacological applications .

Chemical Synthesis and Characterization

The synthesis of 5-Piperazin-1-yl-1H-pyridin-2-one involves various chemical reactions that yield derivatives with distinct biological activities. Techniques such as Proton-NMR, Infrared Spectroscopy (IR), and Mass Spectrometry are employed for characterization, ensuring the structural integrity and purity of the synthesized compounds .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-Piperazin-1-yl-1H-pyridin-2-one involves its interaction with serotonin transporters, inhibiting the reuptake of serotonin into presynaptic neurons. This leads to increased levels of serotonin in the synaptic cleft, which can enhance mood and alleviate symptoms of depression . The compound’s molecular targets include the serotonin transporter (SERT) and various serotonin receptors.

Comparison with Similar Compounds

Structural Differences and Implications

- Core Heterocycle :

- Methyl groups (e.g., 4-methylpiperazine in 1178884-45-1) may alter metabolic stability or receptor affinity compared to unmodified piperazine in the target compound .

- Salt Forms :

- Dihydrobromide salts (target compound, ) generally exhibit higher solubility in polar solvents than free bases. Hydrochloride salts () are similarly soluble but may differ in crystallinity and stability .

Biological Activity

5-Piperazin-1-yl-1H-pyridin-2-one; dihydrobromide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

5-Piperazin-1-yl-1H-pyridin-2-one; dihydrobromide is a piperazine derivative characterized by its pyridine ring and piperazine moiety. The compound's molecular formula is typically represented as C10H12Br2N4O, with a molecular weight of approximately 364.04 g/mol. The dihydrobromide salt form enhances its solubility in aqueous solutions, making it suitable for biological assays.

Synthesis

The synthesis of 5-Piperazin-1-yl-1H-pyridin-2-one involves the condensation of piperazine with appropriate pyridine derivatives. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) under reflux conditions. The final product can be purified through recrystallization or chromatography.

Antidepressant Effects

Recent studies have highlighted the potential antidepressant properties of compounds related to 5-Piperazin-1-yl-1H-pyridin-2-one. For instance, derivatives exhibiting serotonin (5-HT) reuptake inhibition have shown promise in preclinical models. A notable study indicated that certain derivatives could significantly antagonize serotonin depletion induced by p-chloroamphetamine in rat models, suggesting their utility in treating depression .

Anticancer Properties

Research has demonstrated that piperazine derivatives, including 5-Piperazin-1-yl-1H-pyridin-2-one, exhibit cytotoxic effects against various cancer cell lines. In vitro studies revealed that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| A20 | A431 (human epidermoid) | <10 | Apoptosis induction |

| B16 | Melanoma | <15 | Cell cycle arrest |

| HeLa | Cervical cancer | <5 | Caspase activation |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have reported that piperazine derivatives demonstrate significant antibacterial and antifungal activities against various pathogens, including multi-drug resistant strains . The mechanism is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

Table 2: Antimicrobial Efficacy

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Bacteriostatic |

| Escherichia coli | 64 | Bactericidal |

| Candida albicans | 16 | Fungistatic |

The biological activities of 5-Piperazin-1-yl-1H-pyridin-2-one are attributed to its interaction with various biological targets:

Serotonin Receptors : Compounds derived from this scaffold may act as selective serotonin reuptake inhibitors (SSRIs), enhancing serotonergic neurotransmission and potentially alleviating symptoms of depression and anxiety.

Cell Cycle Regulators : The anticancer activity is linked to the modulation of cyclins and cyclin-dependent kinases, leading to cell cycle arrest and apoptosis in tumor cells.

Antimicrobial Targets : The antimicrobial effects are likely due to interference with bacterial cell wall synthesis and disruption of membrane integrity.

Case Studies

A significant case study involved the evaluation of a specific derivative of 5-Piperazin-1-yl-1H-pyridin-2-one in an animal model for antidepressant activity. The study showed a marked reduction in immobility time during the forced swimming test (FST), indicating antidepressant-like effects comparable to established SSRIs .

Another study focused on the anticancer potential where the compound was tested against several human cancer cell lines. Results indicated that it could effectively inhibit tumor growth through apoptosis induction, showcasing its potential as a chemotherapeutic agent .

Q & A

Basic: What are the recommended synthetic routes for 5-Piperazin-1-yl-1H-pyridin-2-one dihydrobromide, and how is purity optimized?

Methodological Answer:

The synthesis typically involves:

- Step 1: Formation of the pyridin-2-one core via cyclization of a diketone precursor with hydrazine derivatives, as seen in analogous pyrazole and pyrimidine syntheses .

- Step 2: Introduction of the piperazine moiety through nucleophilic substitution or coupling reactions, similar to methods used for attaching piperazine to heterocycles like pyrimidine .

- Step 3: Salt formation (dihydrobromide) via reaction with HBr in a polar solvent (e.g., ethanol/water mixture).

Purity Optimization: - Use column chromatography or recrystallization for intermediates.

- Final purity (>98%) can be confirmed via HPLC with a C18 column and UV detection, referencing pharmacopeial buffer systems (e.g., ammonium acetate pH 6.5) .

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- 1H/13C NMR: Assign peaks for the pyridin-2-one ring (e.g., δ ~6.5–7.5 ppm for aromatic protons) and piperazine protons (δ ~2.5–3.5 ppm). Compare to spectral libraries of related dihydrobromide salts .

- IR Spectroscopy: Confirm carbonyl (C=O) stretch (~1650–1700 cm⁻¹) and NH/OH bands from the dihydrobromide salt .

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ and isotopic pattern matching the dihydrobromide formulation .

Basic: How should researchers assess the compound’s stability under varying conditions?

Methodological Answer:

- Thermal Stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.

- pH Stability: Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, monitoring degradation via HPLC .

- Light Sensitivity: Expose to UV/visible light and analyze photodegradation products using LC-MS .

Advanced: How can discrepancies in biological activity data across assays be systematically addressed?

Methodological Answer:

- Controlled Variables: Standardize assay conditions (e.g., buffer composition, cell passage number) to minimize variability. For example, pH 6.5 buffers (ammonium acetate) are recommended for solubility-critical studies .

- Orthogonal Assays: Validate activity using complementary methods (e.g., enzyme inhibition vs. cell viability assays).

- Impurity Analysis: Cross-check compound purity (>98%) via HPLC, as impurities in reference standards can skew results .

Advanced: What strategies improve solubility without modifying the core pharmacophore?

Methodological Answer:

- Salt Form Optimization: Test alternative counterions (e.g., hydrochloride vs. dihydrobromide) to enhance aqueous solubility, as demonstrated in related piperazine-pyrimidine derivatives .

- Co-Solvent Systems: Use DMSO-water or PEG-based vehicles for in vitro studies.

- Prodrug Design: Introduce transient ester or phosphate groups on the pyridin-2-one ring, cleaved enzymatically in vivo .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

- Core Modifications: Synthesize analogs with substituents on the pyridin-2-one ring (e.g., halogenation at position 5) or piperazine (e.g., N-alkylation), guided by SAR trends in benzoxazole-piperazine hybrids .

- Biological Screening: Test analogs against target proteins (e.g., kinases, GPCRs) using SPR (surface plasmon resonance) for binding affinity and cell-based assays for functional activity .

- Computational Modeling: Dock analogs into protein active sites (e.g., using AutoDock Vina) to prioritize synthetic targets .

Advanced: What protocols mitigate crystallization challenges during scale-up?

Methodological Answer:

- Polymorph Screening: Test crystallization solvents (e.g., ethanol, acetonitrile) under controlled cooling rates to identify stable polymorphs.

- Seeding Techniques: Add microcrystals of the desired form to induce homogeneous crystallization.

- Process Analytical Technology (PAT): Use in-line Raman spectroscopy to monitor crystallization in real time .

Basic: What safety precautions are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use a fume hood for weighing and synthesis to avoid inhalation of bromide salts.

- First Aid: In case of contact, rinse skin/eyes with water for 15 minutes and consult a physician, referencing SDS protocols for related piperazinones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.